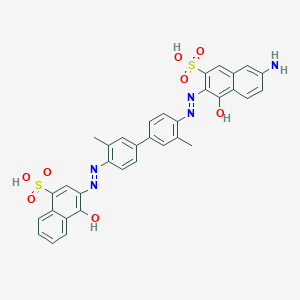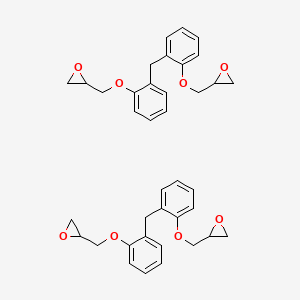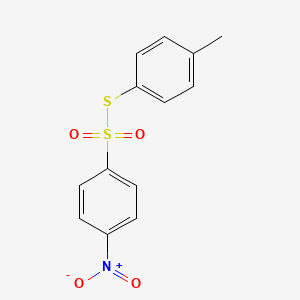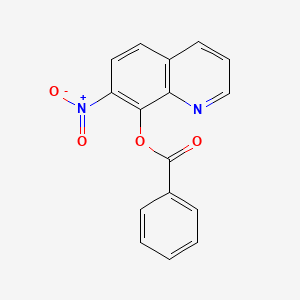
4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline is a complex organic compound with the molecular formula C20H12F2N4 It belongs to the class of quinazoline derivatives, which are known for their significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the quinazoline moiety: The benzimidazole intermediate is then reacted with a suitable reagent, such as 2-aminobenzonitrile, under basic conditions to form the quinazoline ring.
Final coupling: The final step involves the coupling of the fluorinated intermediate with aniline under palladium-catalyzed conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized quinazoline derivatives.
科学的研究の応用
4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
作用機序
The mechanism of action of 4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and thereby disrupting critical biological pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
類似化合物との比較
Similar Compounds
- 4-Fluoro-2-(2-chlorobenzimidazo(1,2-c)quinazolin-6-yl)aniline
- 4-Fluoro-2-(2-methylbenzimidazo(1,2-c)quinazolin-6-yl)aniline
- 4-Fluoro-2-(2-nitrobenzimidazo(1,2-c)quinazolin-6-yl)aniline
Uniqueness
4-Fluoro-2-(2-fluorobenzimidazo(1,2-c)quinazolin-6-yl)aniline is unique due to the presence of two fluorine atoms, which enhance its lipophilicity and metabolic stability
特性
CAS番号 |
10173-67-8 |
|---|---|
分子式 |
C20H12F2N4 |
分子量 |
346.3 g/mol |
IUPAC名 |
4-fluoro-2-(2-fluorobenzimidazolo[1,2-c]quinazolin-6-yl)aniline |
InChI |
InChI=1S/C20H12F2N4/c21-11-5-7-15(23)13(9-11)19-24-16-8-6-12(22)10-14(16)20-25-17-3-1-2-4-18(17)26(19)20/h1-10H,23H2 |
InChIキー |
HDNAALGKCBLYQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)F)C5=C(C=CC(=C5)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


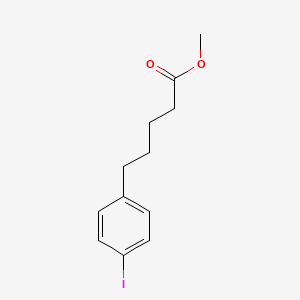
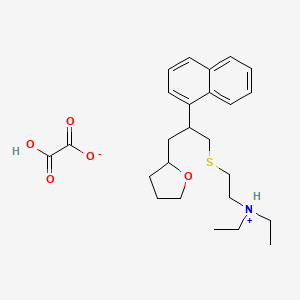
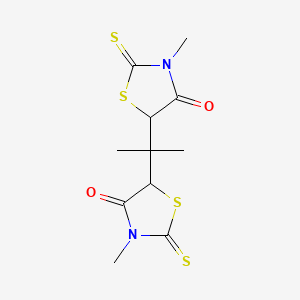

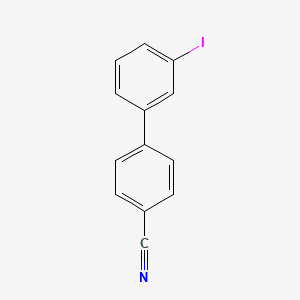

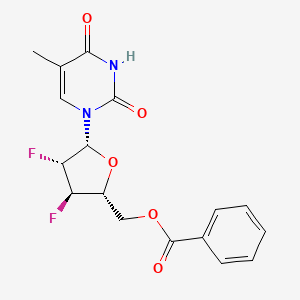
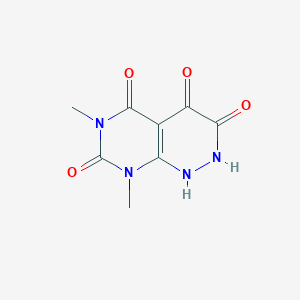
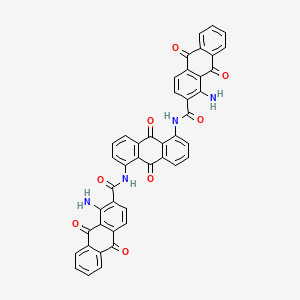
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
